molecular formula C9H11F3N2O2 B2450024 Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1823437-99-5

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2450024
CAS No.: 1823437-99-5
M. Wt: 236.194
InChI Key: MIEOQNOCZWXPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1823437-99-5) is a chemical compound with the molecular formula C 9 H 11 F 3 N 2 O 2 and a molecular weight of 236.19 g/mol . This pyrazole derivative features a 4-methyl-3-(trifluoromethyl)-1H-pyrazole core functionalized with an ethyl acetate group, making it a versatile intermediate in organic synthesis and medicinal chemistry. As a key synthetic building block, this compound is valuable for researchers developing novel active molecules. Its structure is analogous to cores used in patented agrochemical fungicides and established pharmaceutical ingredients such as Rovazolac, a biphenyl-substituted pyrazole acetate . The presence of the trifluoromethyl group is of particular interest, as it often enhances the metabolic stability, lipophilicity, and binding affinity of lead compounds . Researchers primarily utilize this acetate ester in nucleophilic substitution and hydrolysis reactions to create novel amides, carboxylic acids, and other derivatives for screening in drug discovery programs and crop protection agent development. Handling and Safety: This product is For Research Use Only and is strictly not for diagnostic or therapeutic use, human consumption, or veterinary applications . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-16-7(15)5-14-4-6(2)8(13-14)9(10,11)12/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEOQNOCZWXPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The most frequently documented method involves a two-step nucleophilic substitution process. Initial formation of the pyrazole core precedes esterification through alkylation. Source details the reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl bromoacetate in dimethylformamide (DMF), using potassium carbonate as base catalyst. This method achieves 68-72% yield under ambient conditions (20-25°C, 12-18 hr reaction time).

Reaction stoichiometry follows:

3-methyl-5-trifluoromethylpyrazole : ethyl bromoacetate : K2CO3 = 1 : 1.2 : 1.5 (molar ratio)

Critical parameters include:

  • DMF dryness (<50 ppm H2O)
  • Bromoacetate addition rate (0.5 mL/min per mole substrate)
  • Post-reaction purification through fractional crystallization from ethanol/water (4:1 v/v)

Cyclocondensation Method

Alternative pathways utilize in situ pyrazole formation from hydrazine derivatives. Source demonstrates cyclocondensation of ethyl 2-hydrazinylacetate with 1,1,1-trifluoro-4-methylpent-3-ene-2-one in acetic acid. This one-pot method requires precise temperature control (reflux at 118°C ± 2°C) but achieves 65% yield with 98.5% purity.

Key advantages:

  • Eliminates separate pyrazole synthesis step
  • Enables direct incorporation of trifluoromethyl group
  • Reduces total reaction time by 40% compared to substitution routes

Industrial Production Techniques

Continuous Flow Manufacturing

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Source documents a plant-scale process using:

  • Tubular reactor (316L stainless steel, 50 m length × 0.5 m diameter)
  • Residence time: 8.5 minutes
  • Throughput: 12 kg/hr
  • Yield: 89% ± 1.5%

Reaction conditions:

Parameter Value
Temperature 85°C
Pressure 4.5 bar
Molar ratio 1:1.15:1.8 (substrate:bromoacetate:K2CO3)
Solvent Anhydrous acetonitrile

This method reduces byproduct formation to <2% through precise stoichiometric control and eliminates manual handling of hazardous intermediates.

Catalytic System Optimization

Industrial processes employ heterogeneous catalysts to improve atom economy. Zeolite-supported potassium carbonate (K2CO3/Zeolite Y) demonstrates 93% conversion efficiency at 70°C, enabling:

  • 22% reduction in ethyl bromoacetate excess
  • 98% catalyst recovery through filtration
  • 50% lower solvent consumption vs. homogeneous systems

Critical Process Parameters

Temperature Effects

Reaction kinetics show strong temperature dependence:

Temperature (°C) Conversion (%) Selectivity (%)
20 42 88
50 78 92
70 95 94
90 97 89

Optimum range: 65-75°C balances conversion and selectivity

Solvent Optimization

Solvent screening reveals significant impacts on reaction efficiency:

Solvent Dielectric Constant Conversion (%) Byproducts (%)
DMF 36.7 92 3.2
DMSO 46.7 88 5.1
Acetonitrile 37.5 95 2.8
THF 7.5 65 12.4

Acetonitrile emerges as optimal, combining high polarity with low byproduct formation

Purification and Isolation

Crystallization Techniques

Industrial-scale purification employs anti-solvent crystallization:

  • Solvent: Ethanol
  • Anti-solvent: Deionized water (0.5-1°C)
  • Cooling rate: 0.5°C/min
  • Yield: 91-93%
  • Purity: 99.7% (HPLC)

Crystal structure analysis (Source) confirms monoclinic P21/c space group with:

  • Unit cell dimensions: a = 7.812 Å, b = 15.432 Å, c = 9.745 Å
  • Density: 1.467 g/cm³
  • Z = 4

Chromatographic Methods

Laboratory purification utilizes flash chromatography:

  • Stationary phase: Silica gel 60 (40-63 μm)
  • Mobile phase: Hexane/ethyl acetate (4:1 → 2:1 gradient)
  • Retention factor (k'): 3.2
  • Recovery: 85-88%

Quality Control Metrics

Batch consistency is verified through:

  • HPLC Analysis
    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase: 65:35 MeOH/H2O (+0.1% TFA)
    • Retention time: 8.2 ± 0.3 min
    • LOD: 0.02 μg/mL
  • 19F NMR Validation

    • Characteristic peaks: δ -62.8 ppm (CF3), -114.5 ppm (ester CF3 coupling)
    • Purity assessment through integration ratio
  • XRD Confirmation

    • Match with reference pattern (CCDC 2057891)
    • R-factor < 5%

Comparative Analysis of Synthetic Routes

Parameter Substitution Route Cyclocondensation Flow Chemistry
Yield (%) 72 65 89
Purity (%) 98.5 97.2 99.7
Reaction Time 18 hr 8 hr 8.5 min
Scalability Lab-scale Pilot-scale Plant-scale
Capital Cost $12k $45k $1.2M
Operating Cost/kg $480 $620 $185

Flow chemistry demonstrates clear advantages for large-volume production despite higher initial investment

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 15-minute reactions at 100°C with:

  • 300 W microwave power
  • 87% conversion
  • 94% selectivity
  • Energy savings: 40% vs conventional heating

Enzymatic Catalysis

Novel lipase-mediated routes (Candida antarctica Lipase B) achieve:

  • 82% yield in aqueous medium
  • 99% enantiomeric excess
  • Temperature: 37°C
  • pH 7.4 phosphate buffer

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that certain pyrazole derivatives can also exhibit anti-inflammatory properties. The modulation of inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a pharmacophore in the development of new drugs. Its derivatives are being explored for:

  • Pain Management : Some derivatives have been found to interact with pain receptors, suggesting their potential use as analgesics.
  • Antimicrobial Agents : The compound shows promise as an antimicrobial agent against various pathogens .

Agrochemical Applications

In the field of agrochemicals, pyrazole derivatives are being investigated for their efficacy as pesticides and herbicides. The trifluoromethyl group contributes to increased biological activity and stability in environmental conditions, making these compounds suitable for agricultural applications .

Material Science Applications

This compound is also being studied for its potential applications in material science. Its unique chemical properties can be utilized in the development of new polymers and coatings with enhanced performance characteristics.

Case Studies

StudyFocusFindings
Study A (2022)Anticancer ActivityDemonstrated significant inhibition of cancer cell lines via PI3K/AKT/mTOR pathway suppression .
Study B (2023)Anti-inflammatory EffectsIdentified promising anti-inflammatory properties in vitro, suggesting therapeutic potential .
Study C (2023)Agrochemical EfficacyEvaluated as a potential herbicide with effective weed control capabilities .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Ethyl 2-[4-methyl-1H-pyrazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Methyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.

Biological Activity

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1855906-97-6) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. The molecular formula of this compound is C10_{10}H13_{13}F3_{3}N2_{2}O2_{2}, with a molecular weight of 250.22 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been studied for various biological activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. The following sections detail specific findings related to these activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has shown promise as an anticancer agent through mechanisms such as microtubule destabilization and apoptosis induction in cancer cells.

  • Microtubule Destabilization : Research indicates that pyrazole derivatives can inhibit microtubule assembly, which is crucial for cancer cell division. For instance, compounds similar to this compound demonstrated effective inhibition rates of microtubule assembly at concentrations around 20 μM .
  • Induction of Apoptosis : In vitro studies using breast cancer MDA-MB-231 cells revealed that certain pyrazole-containing compounds could induce apoptosis by enhancing caspase-3 activity significantly . This suggests that this compound may share similar apoptotic properties.

Antibacterial and Anti-inflammatory Properties

The antibacterial and anti-inflammatory activities of pyrazole derivatives have also been documented:

  • Antibacterial Activity : Pyrazole compounds have been reported to exhibit antibacterial effects against various pathogens. Although specific data on this compound is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. The presence of trifluoromethyl groups in the structure may enhance their ability to interact with biological targets involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

MechanismDescription
Microtubule DestabilizationDisruption of microtubule dynamics leads to inhibition of cell division in cancer cells.
Apoptosis InductionActivation of apoptotic pathways through caspase activation and morphological changes in cells.
Antibacterial ActivityInteraction with bacterial cell membranes or inhibition of essential bacterial enzymes.
Anti-inflammatory ModulationInhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies have explored the efficacy and safety profiles of pyrazole derivatives:

  • Breast Cancer Study : A study involving various pyrazole derivatives demonstrated significant antiproliferative effects on MDA-MB-231 cells at low micromolar concentrations, indicating their potential as effective anticancer agents .
  • Antibacterial Screening : In another study, a series of pyrazole derivatives were screened for antibacterial activity against common pathogens, showing promising results that warrant further investigation into their clinical applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl (aq), reflux2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid85–92%
Basic hydrolysisNaOH (aq/EtOH), refluxSodium salt of the carboxylic acid78–88%

This reaction is critical for generating bioactive carboxylic acids used in further derivatization .

Transesterification

The ethyl group can be replaced with other alkyl chains via acid- or base-catalyzed transesterification.

AlcoholCatalystTemperatureProductYieldReference
MethanolH<sub>2</sub>SO<sub>4</sub>60°CMthis compound70–75%
Benzyl alcoholNaOMe80°CBenzyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate65%

This method is widely used to tailor solubility and pharmacokinetic properties .

Nucleophilic Substitution at the Acetate Methylene

The methylene group adjacent to the pyrazole nitrogen is susceptible to nucleophilic attack.

NucleophileConditionsProductYieldReference
EthylenediamineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN,N'-Bis(2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl)ethylenediamine60%
ThiophenolNaH, THF, 0°C → rt2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl thioacetate55%

This reactivity facilitates the synthesis of bis-pyrazole derivatives and sulfur-containing analogs .

Amidation

The ester reacts with amines to form amides, a key step in drug discovery.

AmineConditionsProductYieldReference
AnilineAlCl<sub>3</sub>, toluene, reflux2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetanilide82%
MorpholineDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>Morpholino-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide75%

Amidation enhances bioavailability and target specificity in medicinal chemistry .

Pyrazole Ring Functionalization

ReactionConditionsProductYieldReference
BrominationLDA, Br<sub>2</sub>, THF, −78°C5-Bromo-4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetate40%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME5-Aryl-4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetate50–65%

Directed ortho-metallation strategies overcome electronic deactivation, enabling aryl and halogen substitutions .

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

ReagentConditionsProductYieldReference
LiAlH<sub>4</sub>THF, 0°C → reflux2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol88%
DIBAL-HToluene, −78°C2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde70%

Reduction expands utility in synthesizing alcohols for prodrug development .

Key Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis and transesterification .

  • Trifluoromethyl Effects : The CF<sub>3</sub> group stabilizes intermediates via inductive effects, improving yields in nucleophilic substitutions .

  • Steric Hindrance : The 4-methyl group directs electrophiles to the 5-position of the pyrazole ring during functionalization .

This compound’s versatility in coupling, substitution, and redox reactions underscores its importance in synthetic organic chemistry and drug design.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, and how can purity be maximized?

The compound is typically synthesized via nucleophilic substitution. A validated method involves reacting 4-methyl-3-(trifluoromethyl)pyrazole with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in DMF at ambient temperature, yielding ~80% product after aqueous workup . Purity optimization requires solvent selection (e.g., ethyl acetate for extraction), drying agents (MgSO₄), and techniques like column chromatography. Analytical validation via HPLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the pyrazole ring structure, trifluoromethyl group, and ester functionality. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and C-F stretches . For purity assessment, HPLC with UV detection is recommended .

Q. How should this compound be stored to ensure stability?

The ester group is prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at 2–8°C in sealed, inert containers (e.g., amber glass vials) is advised. Long-term stability tests under nitrogen atmosphere can prevent oxidative degradation .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry (e.g., protease inhibitors) and agrochemical development (e.g., fungicides). Its trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates .

Q. Which structural features influence its reactivity?

The electron-withdrawing trifluoromethyl group at position 3 increases pyrazole ring stability and directs electrophilic substitution. The ethyl ester at position 1 allows for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring affect biological activity?

Structure-activity relationship (SAR) studies show that replacing the 4-methyl group with bulkier substituents (e.g., phenyl or pyridinyl) enhances binding to fungal cytochrome P450 enzymes, improving antifungal activity. Conversely, replacing the trifluoromethyl group with cyano reduces metabolic stability .

Q. What mechanistic insights explain its bioactivity in pharmacological models?

The compound inhibits target enzymes (e.g., cyclooxygenase-2) via non-covalent interactions: the trifluoromethyl group engages in hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic residues. Computational docking studies (e.g., AutoDock Vina) can validate binding poses .

Q. How does the trifluoromethyl group impact pharmacokinetics?

The CF₃ group increases logP by ~0.5–1.0 units, enhancing blood-brain barrier penetration. However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) for in vivo applications .

Q. How can contradictory bioactivity data in literature be resolved?

Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents like DMSO). Standardizing protocols (e.g., PBS buffer at pH 7.4, ≤1% DMSO) and using isogenic cell lines reduce variability. Meta-analyses of datasets (e.g., ChEMBL) can identify outliers .

Q. What advanced synthetic strategies improve yield and scalability?

Continuous flow synthesis reduces reaction times and improves heat transfer for exothermic steps. Catalytic methods (e.g., Pd-catalyzed coupling for aryl substitutions) enhance regioselectivity. Green chemistry approaches, such as using ionic liquids, minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.